1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C5H8ClF2N3 It is known for its unique structure, which includes a difluoromethyl group and a pyrazole ring
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves several steps. One common method starts with the preparation of 1-(difluoromethyl)-3-methylpyrazol-4-amine, which is then reacted with 1-methylpyrazole-4-carboxaldehyde under specific conditions to form the desired product. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate .
Chemical Reactions Analysis
1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
Scientific Research Applications
1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:
1-(difluoromethyl)-1H-pyrazol-4-amine: This compound shares a similar pyrazole ring structure but lacks the additional methyl and pyrazole groups.
1-(difluoromethyl)-4-iodo-1H-pyrazole: This compound includes an iodine atom, which can significantly alter its chemical properties and reactivity.
1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine hydrochloride: This compound has a similar structure but differs in the position of the methyl group and the presence of a hydrochloride salt
Properties
Molecular Formula |
C10H14ClF2N5 |
---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-7-9(6-17(15-7)10(11)12)13-3-8-4-14-16(2)5-8;/h4-6,10,13H,3H2,1-2H3;1H |
InChI Key |
SFKQCLINIMKLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CN(N=C2)C)C(F)F.Cl |
Origin of Product |
United States |
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